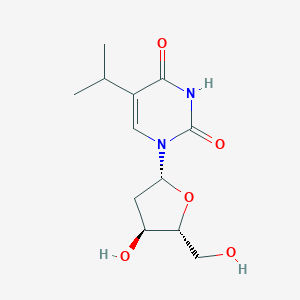

Epervudine

Description

This compound is a deoxyuridine analogue with antiviral activity against Herpes simplex and Varicella zoster viruses.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUXVYXSRZACJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208877 | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60136-25-6 | |

| Record name | 5-Isopropyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epervudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epervudine: A Technical Overview of its Discovery, Synthesis, and Antiviral Profile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epervudine, chemically designated as 5-isopropyl-2'-deoxyuridine, is a nucleoside analogue with demonstrated antiviral activity, particularly against Herpes Simplex Virus (HSV). First synthesized in the 1980s by researchers at Burroughs Wellcome Company, it emerged from a concerted effort to develop effective treatments for viral infections, including HIV/AIDS. Although it did not achieve clinical approval for systemic use, this compound found a niche as the active ingredient in the topical ointment "Hevizos," a commercially available treatment for herpetic lesions in Hungary. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by available data and detailed experimental context.

Discovery and Development

The discovery of this compound is rooted in the broader exploration of 5-substituted 2'-deoxyuridine analogues as potential antiviral agents. The initial synthesis of this compound occurred in the 1980s at the Burroughs Wellcome Company, which is now part of GlaxoSmithKline. The primary goal of this research was the development of novel therapeutics for HIV/AIDS. Despite showing promise, this compound's development for this indication was ultimately halted, likely due to the concurrent emergence of other highly effective antiretroviral drugs.

However, its significant anti-herpetic properties led to its repurposing as a topical agent. In Hungary, this compound is the active pharmaceutical ingredient in "Hevizos," an ointment used for the local treatment of herpes labialis, herpes zoster, and herpes genitalis.[1][2] Clinical studies conducted in Hungary have demonstrated that Hevizos is more effective than the older antiviral ointment Virungent and comparable in efficacy to Zovirax (acyclovir) ointment in treating these conditions.[1][3]

Synthesis of this compound (5-isopropyl-2'-deoxyuridine)

While a specific, detailed, and publicly available protocol for the industrial synthesis of this compound is not readily found in the reviewed literature, the general synthesis of 5-substituted 2'-deoxyuridines follows established methods in nucleoside chemistry. The synthesis of this compound would typically involve the creation of the 5-isopropyluracil base and its subsequent coupling to a protected deoxyribose sugar, followed by deprotection.

A plausible synthetic approach, based on general knowledge of nucleoside synthesis, is outlined below. This should be considered a representative rather than a definitive protocol.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 5-isopropyluracil

A common method for the synthesis of 5-alkyluracils involves the condensation of a β-ketoester with urea. For 5-isopropyluracil, the starting material would be an isopropyl-substituted β-ketoester.

-

Reaction Setup: A reaction vessel is charged with sodium ethoxide in ethanol.

-

Addition of Reactants: Ethyl 3-methyl-2-oxobutanoate (the β-ketoester corresponding to the isopropyl group) and urea are added to the vessel.

-

Reflux: The mixture is heated under reflux for several hours to facilitate the condensation and cyclization reaction.

-

Work-up: The reaction mixture is cooled, and the pH is adjusted to precipitate the 5-isopropyluracil. The solid is then collected by filtration, washed, and dried.

Step 2: Glycosylation of 5-isopropyluracil with a Protected Deoxyribose

The coupling of the pyrimidine base with the sugar moiety is a critical step. The Vorbrüggen glycosylation is a widely used method for this transformation.

-

Silylation of the Base: 5-isopropyluracil is silylated using a silylating agent like hexamethyldisilazane (HMDS) and a catalyst such as ammonium sulfate to increase its solubility and reactivity.

-

Preparation of the Sugar: 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose is a common protected deoxyribose donor.

-

Coupling Reaction: The silylated base is reacted with the protected sugar in an aprotic solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride).

-

Work-up and Purification: The reaction is quenched, and the protected nucleoside is extracted and purified by chromatography to isolate the desired β-anomer.

Step 3: Deprotection

The final step is the removal of the protecting groups from the sugar moiety.

-

Base-catalyzed Deprotection: The toluoyl groups are removed by treatment with a base, such as sodium methoxide in methanol.

-

Neutralization and Purification: The reaction is neutralized, and the solvent is evaporated. The crude this compound is then purified by recrystallization or chromatography to yield the final product.

Mechanism of Antiviral Action

This compound exerts its antiviral effect against herpes viruses through its action as a nucleoside analogue, which ultimately disrupts viral DNA replication.[4] The mechanism is selective for virus-infected cells due to the requirement of a virus-encoded enzyme for its initial activation.[4]

Signaling Pathway of this compound Activation and Action

Caption: Mechanism of action of this compound in a herpes virus-infected cell.

The key steps in the mechanism of action are:

-

Selective Phosphorylation: this compound is first phosphorylated to its monophosphate form by a virus-induced thymidine kinase (TK).[4] This is the rate-limiting step and the basis for the drug's selectivity, as uninfected host cells have much lower levels of TK activity.

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form, 5-isopropyl-2'-deoxyuridine triphosphate.

-

Inhibition of Viral DNA Polymerase: The triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

-

Incorporation and Chain Termination: The viral DNA polymerase incorporates the this compound triphosphate into the growing viral DNA strand. The presence of the bulky isopropyl group at the 5-position of the pyrimidine ring alters the conformation of the viral DNA.[4] This structural change makes the DNA more susceptible to degradation by nucleases and can lead to premature chain termination, thus halting viral replication.[4]

Pharmacokinetic studies have shown that this compound has advantageous properties for topical application, including high accumulation in the skin and resistance to degradation by phosphorylases and other metabolic enzymes.[4]

Antiviral Activity and Quantitative Data

The antiviral activity of 5-substituted 2'-deoxyuridines is known to be dependent on the nature of the substituent at the 5-position. Studies on related compounds, such as 5-ethyl-2'-deoxyuridine, have shown median effective doses against HSV-1 and HSV-2 in the micromolar range.[5] It is anticipated that this compound would exhibit similar potency.

Conclusion

This compound is a noteworthy example of a nucleoside analogue with a specific and effective antiviral mechanism against herpes viruses. Its journey from a potential systemic antiviral to a successful topical treatment highlights the diverse applications of this class of compounds. While detailed quantitative data on its antiviral potency and a precise, publicly documented synthesis protocol are scarce, its established clinical use in the form of Hevizos ointment confirms its therapeutic value. Further research to fully elucidate its in vitro and in vivo antiviral profile would be of significant interest to the scientific community. The development of this compound underscores the importance of continued exploration of nucleoside analogues in the quest for novel antiviral therapies.

References

- 1. [Clinical experience with Hevizos ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Incorporation of the antiherpetic 5-isopropyl-2'-deoxyuridine into a synthetic DNA and the consequence of incorporation on structure and functions of the DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical comparison of two topical antiviral ointments in herpes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Hevizos ointment efficacy in view of molecular pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Epervudine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epervudine, also known as 5-Isopropyl-2'-deoxyuridine, is a synthetic pyrimidine nucleoside analog. It belongs to a class of compounds that structurally mimic natural nucleosides, the fundamental building blocks of DNA and RNA. This structural similarity allows this compound to interfere with viral replication, making it a compound of interest in antiviral research, particularly against Herpes Simplex Virus 1 (HSV-1). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its mechanism of action.

Physicochemical Properties

A thorough understanding of a drug candidate's physicochemical properties is paramount in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While extensive experimental data for this compound is not widely published, this section summarizes the available information and provides context based on related nucleoside analogs.

General Properties

| Property | Value | Source |

| Chemical Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | PubChem |

| Synonyms | 5-Isopropyl-2'-deoxyuridine, this compound | Santa Cruz Biotechnology[1] |

| CAS Number | 60136-25-6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₂H₁₈N₂O₅ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 270.28 g/mol | Santa Cruz Biotechnology[1] |

Solubility

Table of Qualitative Solubility

| Solvent | Solubility | Source |

| DMSO | Slightly Soluble | ChemicalBook[2] |

| Methanol | Slightly Soluble | ChemicalBook[2] |

Melting Point, pKa, and logP

Specific experimental values for the melting point, acid dissociation constant (pKa), and partition coefficient (logP) of this compound are not currently available in the surveyed literature. These parameters are crucial for predicting a drug's behavior in physiological environments and for formulation development. For comparison, related nucleoside analogs exhibit a wide range of values for these properties.

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Solubility Determination

The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method.

Workflow for Shake-Flask Solubility Assay

Shake-flask solubility determination workflow.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent under the specified conditions.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting range. A sharp melting range is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration or UV-spectrophotometry.

Methodology (UV-Spectrophotometry):

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is also prepared.

-

Measurement: A small aliquot of the this compound stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.

-

Analysis: The changes in the UV-Vis absorbance at specific wavelengths as a function of pH are analyzed. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: A Signaling Pathway Perspective

This compound, as a nucleoside analog, exerts its antiviral effect by targeting the viral DNA replication process. Its mechanism of action involves a series of intracellular phosphorylation steps to become an active triphosphate metabolite, which then inhibits the viral DNA polymerase.

Activation of this compound

The activation of this compound is a critical step for its antiviral activity. This process is catalyzed by a series of host cell and/or viral kinases. As a pyrimidine nucleoside analog, the initial phosphorylation is often carried out by thymidine kinases[2][3].

Phosphorylation cascade of this compound.

Detailed Steps:

-

Monophosphorylation: this compound enters the host cell and is phosphorylated to this compound monophosphate. This initial and often rate-limiting step is typically catalyzed by a thymidine kinase, which can be of either host (e.g., TK1 or TK2) or viral origin. The specificity of viral thymidine kinases for certain nucleoside analogs is a key factor in the selective toxicity of these drugs towards virus-infected cells.

-

Diphosphorylation: this compound monophosphate is further phosphorylated to this compound diphosphate by thymidylate kinase.

-

Triphosphorylation: Finally, this compound diphosphate is converted to the active this compound triphosphate by a nucleoside diphosphate kinase.

Inhibition of Viral DNA Synthesis

The active this compound triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.

Inhibition of viral DNA synthesis by this compound.

Mechanism of Inhibition:

-

Competitive Inhibition: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase.

-

Chain Termination: Once incorporated into the viral DNA strand, the modified sugar moiety of this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.

Conclusion

This compound is a pyrimidine nucleoside analog with potential antiviral activity. While some of its fundamental physicochemical properties are known, a comprehensive experimental characterization of its solubility, melting point, pKa, and logP is essential for its further development as a therapeutic agent. The established mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral DNA polymerase through chain termination, provides a solid foundation for further research into its specific enzymatic interactions and potential for drug design and optimization. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound and other nucleoside analogs.

References

Epervudine's Mechanism of Action Against Herpes Simplex Virus-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus-1 (HSV-1) infection is a widespread and persistent global health concern. While a range of antiviral therapies exist, the emergence of drug-resistant viral strains necessitates ongoing research and development of novel therapeutic agents. Epervudine (5-isopropyl-2'-deoxyuridine), a nucleoside analog, has demonstrated potential as an anti-herpetic agent. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound is understood to inhibit HSV-1 replication.

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from the closely related and extensively studied nucleoside analog, Acyclovir, as a representative example to illustrate the quantitative aspects of antiviral activity and enzyme inhibition. This approach provides a robust framework for understanding the expected biochemical interactions and therapeutic potential of this compound.

Core Mechanism of Action: A Two-Step Process

The antiviral activity of this compound against HSV-1 is contingent upon a two-step intracellular activation and inhibitory process, a hallmark of many nucleoside analog drugs. This mechanism ensures high selectivity for virus-infected cells, minimizing toxicity to uninfected host cells.

-

Viral Thymidine Kinase-Mediated Phosphorylation: this compound, in its prodrug form, readily enters both infected and uninfected cells. However, its activation is initiated specifically within HSV-1-infected cells by the viral-encoded enzyme, thymidine kinase (TK). This enzyme recognizes this compound as a substrate and catalyzes its monophosphorylation. The host cell's thymidine kinase has a significantly lower affinity for this compound, which is a key factor in the drug's selective toxicity.

-

Inhibition of Viral DNA Polymerase: Following the initial phosphorylation by viral TK, host cell kinases further phosphorylate the monophosphate form of this compound to its active triphosphate metabolite. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the this compound molecule leads to chain termination, effectively halting viral DNA replication.[1][2]

Quantitative Data Summary (Acyclovir as a Representative Example)

The following tables summarize key quantitative data for Acyclovir, providing a benchmark for the expected antiviral efficacy and enzyme inhibition profile of a nucleoside analog like this compound.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 (Plaque Reduction Assay) | HSV-1 (Clinical Isolates) | Vero | 0.38 ± 0.23 µg/ml | [3] |

| HSV-1 (KOS Strain) | Vero | 0.45 ± 0.13 µg/ml | [3] | |

| HSV-1 | Not Specified | 0.85 µM | [4] | |

| IC50 (Virus Yield Reduction Assay) | HSV-1 (SC16) | A549 | ~1 µM | [5] |

Table 1: In Vitro Antiviral Activity of Acyclovir against HSV-1. IC50 represents the concentration of the drug required to inhibit viral plaque formation or yield by 50%.

| Enzyme | Substrate | Inhibition Type | Ki Value | Reference |

| HSV-1 DNA Polymerase | Acyclovir Triphosphate | Competitive with dGTP | 0.03 µM | [6] |

| HSV-1 DNA Polymerase | Acyclovir Triphosphate | Reversible Complex Formation | Apparent KD ~3.6-5.9 nM | [7] |

| HSV-1 Thymidine Kinase | Acyclovir | Substrate | Km ~319 µM (Wild-Type) | [8] |

Table 2: Enzyme Inhibition and Substrate Kinetics of Acyclovir and its Metabolites. Ki represents the inhibition constant, KD the dissociation constant, and Km the Michaelis constant, indicating the substrate concentration at half-maximal enzyme velocity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of antiviral efficacy and mechanism of action studies.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus-1 (HSV-1) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) at various concentrations

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed 6-well plates with Vero cells and grow to confluence.

-

Prepare serial dilutions of the HSV-1 stock in DMEM.

-

Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

During the incubation, prepare various concentrations of this compound in the methylcellulose overlay medium.

-

After the adsorption period, aspirate the viral inoculum and overlay the cell monolayers with the this compound-containing methylcellulose medium. A control well with no drug should be included.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the control.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.

Materials:

-

Vero cells

-

HSV-1 stock

-

DMEM with FBS and antibiotics

-

Test compound (this compound) at various concentrations

-

96-well cell culture plates

Protocol:

-

Seed 96-well plates with Vero cells and grow to confluence.

-

Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum and add DMEM containing serial dilutions of this compound.

-

Incubate the plates for 24-48 hours to allow for viral replication.

-

Freeze-thaw the plates three times to lyse the cells and release the progeny virus.

-

Collect the supernatant from each well, which contains the viral lysate.

-

Perform a serial dilution of each viral lysate and use these dilutions to infect fresh Vero cell monolayers in a separate 96-well plate.

-

After an appropriate incubation period, determine the viral titer for each lysate using a standard method such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

-

The reduction in viral yield is calculated by comparing the viral titers from the this compound-treated wells to the untreated control wells.

Thymidine Kinase (TK) Assay

This assay measures the ability of the viral thymidine kinase to phosphorylate the test compound.

Materials:

-

Purified HSV-1 thymidine kinase

-

Radiolabeled this compound (e.g., [³H]-Epervudine) or a suitable surrogate

-

ATP

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and purified HSV-1 TK.

-

Initiate the reaction by adding the radiolabeled this compound.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by spotting an aliquot of the mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with a suitable buffer (e.g., ammonium formate) to remove unreacted, unphosphorylated this compound.

-

The phosphorylated this compound will bind to the positively charged filter discs.

-

Dry the discs and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of phosphorylated this compound, and thus to the activity of the thymidine kinase. Kinetic parameters such as Km can be determined by varying the substrate concentration.

DNA Polymerase Assay

This assay determines the inhibitory effect of the triphosphate form of the drug on the activity of the viral DNA polymerase.

Materials:

-

Purified HSV-1 DNA polymerase

-

This compound triphosphate (or a suitable surrogate like Acyclovir triphosphate)

-

Activated DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]-dTTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (one radiolabeled).

-

Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction with no inhibitor should be included.

-

Initiate the reaction by adding the purified HSV-1 DNA polymerase.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the DNA polymerase activity. The inhibition constant (Ki) can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action and experimental evaluation of this compound.

Caption: Mechanism of action of this compound against HSV-1.

Caption: Experimental workflow for a plaque reduction assay.

Caption: Logical relationship of this compound's activation and inhibitory action.

References

- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 2. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

Epervudine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epervudine (5-ethyl-2'-deoxyuridine) is a nucleoside analog that has demonstrated notable antiviral activity, particularly against herpes simplex virus (HSV) types 1 and 2. As with other nucleoside analogs, its mechanism of action involves the inhibition of viral DNA synthesis. This compound is phosphorylated by viral thymidine kinase to its triphosphate form, which is then incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination and the cessation of viral replication.[1] The structure of this compound, particularly the substituent at the 5-position of the pyrimidine ring, is a critical determinant of its antiviral potency. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Structure-Activity Relationships of this compound Analogs

The antiviral activity and cytotoxicity of this compound analogs are highly dependent on the nature of the substituent at the C-5 position of the pyrimidine ring and modifications to the 2'-deoxyribose moiety.

Modifications at the 5-Position of the Pyrimidine Ring

The 5-position of the uracil base is a key site for modification to enhance antiviral activity. Studies have shown that the nature of the alkyl or functional group at this position significantly influences the compound's interaction with viral thymidine kinase and DNA polymerase.

Key Observations:

-

Alkyl Substituents: The presence of a small alkyl group, such as the ethyl group in this compound, is crucial for its anti-herpetic activity. Increasing the chain length of the alkyl group can modulate activity, though excessively bulky groups may be detrimental.

-

Halogenation: Introduction of halogens at the 5-position has been a common strategy in the design of antiviral nucleosides.

-

Unsaturated Groups: Analogs with unsaturated substituents, such as vinyl or ethynyl groups, have also been synthesized and evaluated, showing potent antiviral effects.

-

Carbocyclic Analogs: Replacement of the deoxyribose oxygen with a methylene group to form a carbocyclic ring can improve metabolic stability. The carbocyclic analog of this compound has been shown to inhibit the replication of HSV-1 and HSV-2.[2]

Modifications of the Sugar Moiety

Alterations to the 2'-deoxyribose ring can impact the analog's phosphorylation by viral and cellular kinases, as well as its incorporation into viral DNA.

Key Observations:

-

4'-Thio Analogs: The replacement of the oxygen atom in the furanose ring with a sulfur atom to create 4'-thionucleosides has been explored. 5-Iodo-4'-thio-2'-deoxyuridine, for instance, exhibits good activity against both HSV-1 and HSV-2.[3][4]

-

Modifications at the 2' and 3' Positions: Changes to the hydroxyl groups at the 2' and 3' positions of the sugar ring can significantly affect the molecule's ability to be phosphorylated and incorporated into DNA, often leading to chain termination.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro anti-herpes simplex virus (HSV) activity and cytotoxicity of this compound and a selection of its analogs. The data is compiled from a quantitative structure-activity relationship (QSAR) study of 5-ethyluridine derivatives.

| Compound ID | 5-Substituent | IC50 (µM) vs HSV-1 | IC50 (µM) vs HSV-2 |

| 1 | -H | >100 | >100 |

| 2 | -CH3 | 10.5 | 12.1 |

| 3 (this compound) | -CH2CH3 | 0.8 | 1.2 |

| 4 | -CH(CH3)2 | 2.5 | 3.1 |

| 5 | -C(CH3)3 | 15.2 | 18.5 |

| 6 | -CH2CH2CH3 | 1.1 | 1.5 |

| 7 | -CH=CH2 | 0.5 | 0.7 |

| 8 | -C≡CH | 0.3 | 0.4 |

| 9 | -F | 85.0 | 92.3 |

| 10 | -Cl | 35.6 | 40.1 |

| 11 | -Br | 12.1 | 15.4 |

| 12 | -I | 5.8 | 7.2 |

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. Data is illustrative and compiled from representative QSAR studies.

Experimental Protocols

Synthesis of 5-Substituted-2'-Deoxyuridine Analogs

A general synthetic route for the preparation of 5-alkyl-2'-deoxyuridine analogs involves the palladium-catalyzed cross-coupling reaction of 5-iodo-2'-deoxyuridine with an appropriate organometallic reagent.

General Procedure for Suzuki-Miyaura Coupling:

-

To a solution of 5-iodo-2'-deoxyuridine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water) is added the corresponding boronic acid (1.5 equivalents) and a base such as sodium carbonate (3 equivalents).

-

The mixture is degassed with argon for 15-20 minutes.

-

A palladium catalyst, such as Pd(PPh3)4 (0.1 equivalents), is added, and the mixture is heated to reflux under an argon atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 5-substituted-2'-deoxyuridine analog.

Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound against cytopathic viruses like HSV.

Protocol:

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Infection: On the day of the assay, remove the culture medium and infect the cell monolayers with a dilution of HSV-1 or HSV-2 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a medium containing a gelling agent (e.g., 1.2% methylcellulose) to prevent viral spread through the liquid phase.

-

Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the compound-containing medium.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).

-

Staining and Counting: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet. The plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Phosphorylation cascade and mechanism of action of this compound.

Experimental Workflow: Antiviral Drug Screening

Caption: General workflow for the screening and evaluation of antiviral compounds.

Logical Relationship: Key Determinants of Antiviral Activity

Caption: Interplay of structural and biological factors determining antiviral efficacy.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for potent and selective anti-herpesvirus activity. Modifications at the 5-position of the pyrimidine ring and alterations to the sugar moiety are critical for optimizing the interaction with viral enzymes and minimizing host cell toxicity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development. Future efforts in this area will likely focus on the design and synthesis of novel analogs with improved pharmacokinetic properties and a broader spectrum of antiviral activity, potentially leading to the development of next-generation anti-herpesvirus therapeutics.

References

- 1. 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Herpesvirus Replication by 5-Substituted 4′-Thiopyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Investigations into the Antiviral Profile of Epervudine

Epervudine, a nucleoside analog, has been the subject of early research to determine its efficacy as an antiviral agent, particularly against herpes simplex virus (HSV). Initial studies have focused on its ability to inhibit viral replication and its mechanism of action, laying the groundwork for its potential development as a therapeutic. This technical guide synthesizes the findings from these foundational papers, presenting the quantitative data, experimental methodologies, and the elucidated mechanism of action for researchers, scientists, and drug development professionals.

Antiviral Activity of this compound

Subsequent research has provided more concrete data on its activity against a range of DNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[1]

Mechanism of Action: Targeting Viral DNA Synthesis

The primary mechanism of this compound's antiviral action is the inhibition of viral DNA synthesis. As a nucleoside analog, it mimics natural nucleosides, the building blocks of DNA. This allows it to be recognized and processed by viral enzymes, leading to the disruption of the viral replication cycle.

The proposed signaling pathway for this compound's antiviral activity is as follows:

Caption: Proposed mechanism of this compound's antiviral action.

This compound is taken up by host cells and is then phosphorylated by host and/or viral kinases to its active triphosphate form.[1] This active metabolite then competes with the natural deoxyribonucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the structure of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the early evaluation of antiviral compounds like this compound.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Caption: Workflow for a typical plaque reduction assay.

Detailed Methodology:

-

Cell Culture: A susceptible host cell line (e.g., Vero cells for HSV) is seeded into 6- or 12-well plates and incubated until a confluent monolayer is formed.

-

Virus Inoculation: The cell culture medium is removed, and the monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques (typically 50-100 plaques per well). The plates are incubated for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Following the adsorption period, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., MEM with 1% carboxymethyl cellulose or agarose) containing serial dilutions of this compound.

-

Incubation and Staining: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for the formation of viral plaques. After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the total amount of infectious virus produced.

Caption: Experimental workflow for a viral yield reduction assay.

Detailed Methodology:

-

Infection: Confluent monolayers of susceptible cells are infected with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.

-

Treatment: After a 1-2 hour adsorption period, the inoculum is removed, and the cells are washed. Fresh medium containing different concentrations of this compound is then added.

-

Incubation and Harvest: The infected and treated cells are incubated for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours). After incubation, the cells and supernatant are harvested.

-

Virus Titration: The harvested samples are subjected to multiple freeze-thaw cycles to lyse the cells and release any intracellular virus. The viral titer of the resulting lysate is then determined using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: The viral yield (in plaque-forming units per milliliter or TCID50 per milliliter) for each drug concentration is compared to the yield from the untreated virus control to determine the percentage of inhibition.

Quantitative Data Summary

While specific data from the earliest preclinical studies on this compound remains elusive in readily accessible literature, the following table structure is provided as a template for organizing such quantitative data as it becomes available through more in-depth literature retrieval.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| HSV-1 | Vero | Plaque Reduction | Data not available | Data not available | Data not available | |

| HSV-2 | Vero | Plaque Reduction | Data not available | Data not available | Data not available | |

| HIV-1 | MT-4 | CPE Reduction | Data not available | Data not available | Data not available | |

| HBV | HepG2 | Viral DNA Reduction | Data not available | Data not available | Data not available |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

The early research on this compound established its potential as an antiviral agent through the demonstration of its inhibitory effects on key human viral pathogens. Its mechanism of action, centered on the termination of viral DNA chain synthesis, aligns with that of other successful nucleoside analog drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and quantitative assessment of this compound and other novel antiviral candidates. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted to determine its clinical utility.

References

The Enigmatic Development of Epervudine: A Case of Limited Public Data

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the history of Epervudine's development will find a scarcity of publicly available information. Despite extensive searches of scientific literature and clinical trial databases, detailed data on its discovery, preclinical and clinical development, and specific experimental protocols remain elusive. This suggests that this compound may be a compound that was investigated in early-stage research but did not advance significantly through the drug development pipeline, or its development was not extensively published in accessible forums.

What is known about this compound is limited to its classification as a nucleoside analog with reported antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). Like other drugs in its class, its mechanism of action is presumed to involve the inhibition of viral DNA synthesis. Nucleoside analogs mimic the natural building blocks of DNA and, once incorporated into a growing viral DNA strand by viral polymerases, they terminate the chain elongation process. This targeted disruption of viral replication is a cornerstone of antiviral therapy.

The historical context for the development of such compounds began with the discovery of Idoxuridine in 1959, the first nucleoside analog antiviral. A significant breakthrough in this field was the development of Acyclovir in the 1970s, which demonstrated high selectivity for virus-infected cells. The urgency of the HIV/AIDS epidemic in the 1980s further accelerated research into nucleoside reverse transcriptase inhibitors (NRTIs), leading to the approval of Zidovudine (AZT) as the first treatment for HIV.

Given the lack of specific data for this compound, a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams, as requested, cannot be constructed.

Alternative Focus: A Technical Guide to the Development of Lamivudine (3TC)

As an alternative, this guide will provide a comprehensive overview of the development of a well-documented and impactful nucleoside analog, Lamivudine (3TC) . Lamivudine's history is rich with data and provides an excellent case study for researchers and professionals in drug development.

I. Discovery and Preclinical Development of Lamivudine

Lamivudine, chemically known as (–)-β-L-2',3'-dideoxy-3'-thiacytidine, emerged from research in the late 1980s. Its discovery was a pivotal moment in antiviral therapy due to its potent activity against both HIV and HBV.

Key Preclinical Findings:

-

Antiviral Activity: Lamivudine demonstrated potent and selective inhibition of HIV-1 and HIV-2 replication in various cell lines, including peripheral blood mononuclear cells (PBMCs). It was also found to be a potent inhibitor of HBV DNA polymerase.

-

Mechanism of Action: Lamivudine is a prodrug that is intracellularly phosphorylated by host cell kinases to its active triphosphate form, lamivudine triphosphate (L-TP). L-TP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV). Incorporation of L-TP into the viral DNA chain leads to termination of elongation.[1][2]

-

Synergy: In vitro studies showed synergistic antiviral activity when Lamivudine was combined with Zidovudine (AZT) against HIV-1.[1] This finding was crucial for the future development of combination antiretroviral therapy.

-

Resistance: The emergence of resistance was identified as a potential issue, with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HIV reverse transcriptase being a key mechanism.

Experimental Protocol: In Vitro HIV Susceptibility Assay

A common method to determine the in vitro antiviral activity of a compound like Lamivudine is the MT-4 cell assay.

-

Cell Culture: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated and its titer determined.

-

Assay Setup: MT-4 cells are infected with a standardized amount of HIV-1.

-

Drug Application: Serial dilutions of Lamivudine are added to the infected cell cultures.

-

Incubation: The cultures are incubated for a defined period (e.g., 5 days) at 37°C in a humidified CO2 incubator.

-

Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured. This can be done using various methods, such as the MTT assay, which measures cell viability.

-

Data Analysis: The concentration of the drug that inhibits the CPE by 50% (IC50) is calculated.

Below is a conceptual workflow for this type of experiment.

II. Clinical Development of Lamivudine

The promising preclinical data for Lamivudine led to its rapid advancement into clinical trials for both HIV and HBV infections.

A. Lamivudine for HIV-1 Infection

Clinical trials in the early 1990s evaluated the safety and efficacy of Lamivudine, both as a monotherapy and in combination with other antiretroviral agents.

Table 1: Key Phase III Clinical Trial Data for Lamivudine in HIV-1 Infection

| Trial Name / Identifier | Treatment Arms | Key Efficacy Outcome | Key Safety Findings |

| NUCA3001 | Lamivudine + Zidovudine vs. Zidovudine monotherapy | Significant increase in CD4+ cell count and decrease in HIV-1 RNA levels in the combination arm compared to monotherapy. | The combination was generally well-tolerated. The most common adverse events were headache, nausea, and malaise. |

| NUCB3007 (CAESAR) | Lamivudine + Zidovudine vs. Placebo (in patients on stable Zidovudine) | 50% reduction in the risk of disease progression or death in the combination arm. | Similar safety profile to previous studies. |

| EPV20001 | Lamivudine 300mg once daily vs. 150mg twice daily (in combination regimens) | Non-inferior virologic suppression between the two dosing regimens. | Similar types and frequencies of adverse reactions in both arms.[3] |

Experimental Protocol: Phase III Clinical Trial for HIV-1 Treatment

A typical Phase III trial for an NRTI like Lamivudine would have the following design:

-

Study Design: A multicenter, randomized, double-blind, controlled trial.

-

Patient Population: HIV-1 infected, treatment-naive or experienced adults with CD4+ cell counts within a specified range.

-

Randomization: Patients are randomly assigned to receive either the investigational regimen (e.g., Lamivudine + Zidovudine) or the control regimen (e.g., Zidovudine + placebo).

-

Treatment Duration: Typically 24 to 48 weeks for the primary endpoint analysis, with longer-term follow-up.

-

Primary Endpoints:

-

Efficacy: Change from baseline in plasma HIV-1 RNA levels (viral load) and CD4+ cell counts. The proportion of patients with viral load below the limit of detection is a key metric.

-

Safety: Incidence and severity of adverse events, and laboratory abnormalities.

-

-

Secondary Endpoints: Incidence of opportunistic infections, clinical disease progression, and development of drug resistance.

-

Statistical Analysis: Appropriate statistical methods are used to compare the treatment arms for both efficacy and safety.

Signaling Pathway: Mechanism of Action of Lamivudine

The following diagram illustrates the intracellular activation of Lamivudine and its mechanism of action.

B. Lamivudine for Hepatitis B Virus (HBV) Infection

Following its success in HIV treatment, Lamivudine was also evaluated for its efficacy against chronic hepatitis B.

Table 2: Key Clinical Trial Data for Lamivudine in HBV Infection

| Patient Population | Key Efficacy Outcome | Key Resistance Finding |

| HBeAg-positive chronic HBV | Significant reduction in serum HBV DNA, normalization of ALT levels, and HBeAg seroconversion in a higher proportion of patients compared to placebo. | Emergence of YMDD mutations in the HBV polymerase gene was associated with treatment failure. |

| HBeAg-negative chronic HBV | Suppression of HBV DNA to undetectable levels in a significant number of patients. | YMDD mutations were also a significant concern in this population. |

The development of Lamivudine marked a significant advancement in the management of both HIV and HBV infections. Its history provides a valuable blueprint for understanding the rigorous process of antiviral drug development, from initial discovery and preclinical testing to extensive clinical evaluation.

References

Methodological & Application

Epervudine In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epervudine is a nucleoside analog that has demonstrated significant antiviral activity, particularly against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). As a synthetic thymidine analog, its mechanism of action involves the inhibition of viral DNA synthesis. Following phosphorylation by viral and cellular kinases to its active triphosphate form, this compound is incorporated into the growing viral DNA chain by the viral DNA polymerase. This event leads to premature chain termination, thereby halting viral replication.[1][2][3]

These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The methodologies described herein are fundamental for preclinical drug development and virological research. Standard assays such as the plaque reduction assay to determine the 50% effective concentration (EC₅₀) and cytotoxicity assays to determine the 50% cytotoxic concentration (CC₅₀) are outlined. The ratio of these two values provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[4]

Quantitative Data Summary

Due to the limited availability of specific quantitative in vitro antiviral data for this compound in publicly accessible literature, the following table summarizes the antiviral activity and cytotoxicity of a closely related and structurally similar compound, Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine), against relevant herpesviruses. Brivudine, like this compound, is a bromovinyl deoxyuridine derivative and its data can serve as a representative example of the expected potency of this class of compounds.

| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| HSV-1 (KOS) | E₆SM Cells | Cytopathogenicity Assay | 0.02 | >400 | >20,000 | [1][5] |

| HSV-1 | Various Cell Lines | Cytopathogenicity Assay | 0.007 - 0.4 | Not Reported | Not Applicable | [1][5] |

| HSV-2 | E₆SM Cells | Cytopathogenicity Assay | 2 - 10 | >400 | >40 - >200 | [1][5] |

| VZV | Primary Human Fibroblasts | Viral Replication Assay | 0.02 - 0.04 | Not Reported | Not Applicable | [1][5] |

Experimental Protocols

Plaque Reduction Assay (PRA) for Determination of EC₅₀

This protocol details the methodology to determine the concentration of this compound required to reduce the number of viral plaques by 50%.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Herpes Simplex Virus (HSV-1, HSV-2) or Varicella-Zoster Virus (VZV) stock

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours.

-

Drug Preparation: Prepare serial dilutions of this compound in DMEM.

-

Virus Infection: Once cells are confluent, aspirate the growth medium. Infect the cell monolayers with the virus at a concentration predetermined to produce approximately 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Drug Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the different concentrations of this compound diluted in DMEM containing 2% FBS to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: After a 1-hour incubation with the drug, remove the medium and overlay the cell monolayers with methylcellulose medium containing the corresponding concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days for HSV or 7-10 days for VZV, or until visible plaques are formed in the virus control wells.

-

Plaque Staining and Counting: Aspirate the overlay medium and fix the cells with a solution of 10% formalin for at least 30 minutes. Stain the cells with 0.5% Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. This can be determined using dose-response curve fitting software.

Cytotoxicity Assay for Determination of CC₅₀

This protocol outlines the procedure to determine the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

-

Vero cells (or the same cell line used in the antiviral assay)

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay reagent (e.g., CellTiter-Glo®)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in DMEM. Add the different concentrations of the drug to the wells in triplicate. Include a cell control (no drug) and a blank control (no cells).

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 2-4 days for HSV or 7-10 days for VZV).

-

Cell Viability Measurement (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC₅₀ value is the concentration of this compound that reduces cell viability by 50%. This is determined by plotting a dose-response curve.

Visualizations

Caption: Experimental Workflow for Plaque Reduction Assay.

Caption: Mechanism of Action of this compound.

References

Epervudine in HSV Infections: Application Notes & Protocols for Animal Model Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Epervudine, a nucleoside analog with potent antiviral activity against Herpes Simplex Virus (HSV) infections. Detailed protocols for key experiments are outlined to guide researchers in designing and executing in vivo efficacy studies.

Introduction to this compound

This compound is a synthetic thymidine nucleoside analog that demonstrates significant inhibitory effects on the replication of HSV-1 and HSV-2. Its mechanism of action is centered on the disruption of viral DNA synthesis. As a prodrug, this compound requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HSV DNA polymerase. The incorporation of this compound triphosphate leads to premature chain termination, thereby halting viral replication.

Animal Models in this compound Research

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy and pharmacokinetics of antiviral compounds like this compound. The most commonly utilized models for HSV infections include mice, guinea pigs, and rabbits, each offering unique advantages for studying different aspects of the disease.

-

Mouse Models: Mice are widely used due to their genetic tractability, cost-effectiveness, and the availability of numerous inbred strains. They are particularly useful for studying acute HSV infections, including cutaneous lesions, encephalitis, and disseminated disease.

-

Guinea Pig Models: Guinea pigs are considered the gold standard for studying recurrent genital herpes, as they mimic the human disease course, including the establishment of latency and spontaneous reactivation. This model is invaluable for assessing the efficacy of antivirals in suppressing recurrent outbreaks.

-

Rabbit Models: Rabbits, particularly the New Zealand White strain, are the preferred model for studying herpetic keratitis (ocular herpes). Their larger eye size facilitates the evaluation of corneal lesions and the assessment of topically administered antiviral agents.

Quantitative Efficacy Data of this compound (Hypothetical Data)

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models of HSV infection. Note: This data is illustrative and intended to serve as a template for presenting experimental findings.

Table 1: Efficacy of this compound in a Murine Model of Cutaneous HSV-1 Infection

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Lesion Score (Day 5 post-infection) | % Reduction in Lesion Score vs. Placebo | Viral Titer in Skin (log10 PFU/g) (Day 5) | % Reduction in Viral Titer vs. Placebo |

| Placebo | - | Oral | 4.2 ± 0.5 | - | 5.8 ± 0.4 | - |

| This compound | 25 | Oral | 2.1 ± 0.3 | 50% | 3.2 ± 0.3 | 45% |

| This compound | 50 | Oral | 1.3 ± 0.2 | 69% | 2.1 ± 0.2 | 64% |

| Acyclovir (Control) | 50 | Oral | 1.5 ± 0.3 | 64% | 2.4 ± 0.3 | 59% |

Table 2: Efficacy of this compound in a Guinea Pig Model of Genital HSV-2 Infection

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Number of Recurrent Lesions (Day 21-42) | % Reduction in Recurrences vs. Placebo | Mean Viral Shedding (log10 PFU/mL) (During Recurrence) | % Reduction in Viral Shedding vs. Placebo |

| Placebo | - | Oral | 8.5 ± 1.2 | - | 4.9 ± 0.6 | - |

| This compound | 20 | Oral | 3.2 ± 0.8 | 62% | 2.5 ± 0.4 | 49% |

| This compound | 40 | Oral | 1.8 ± 0.5 | 79% | 1.7 ± 0.3 | 65% |

| Valacyclovir (Control) | 50 | Oral | 2.1 ± 0.6 | 75% | 1.9 ± 0.4 | 61% |

Table 3: Efficacy of Topical this compound in a Rabbit Model of Ocular HSV-1 Keratitis

| Treatment Group | Concentration (%) | Route of Administration | Mean Corneal Opacity Score (Day 7 post-infection) | % Reduction in Opacity vs. Placebo | Viral Titer in Cornea (log10 PFU/eye) (Day 7) | % Reduction in Viral Titer vs. Placebo |

| Placebo | - | Topical (Ointment) | 3.8 ± 0.4 | - | 5.2 ± 0.5 | - |

| This compound | 1% | Topical (Ointment) | 1.9 ± 0.3 | 50% | 2.8 ± 0.4 | 46% |

| This compound | 3% | Topical (Ointment) | 1.1 ± 0.2 | 71% | 1.9 ± 0.3 | 63% |

| Trifluridine (Control) | 1% | Topical (Ointment) | 1.4 ± 0.3 | 63% | 2.2 ± 0.4 | 58% |

Experimental Protocols

Murine Model of Cutaneous HSV-1 Infection

Objective: To evaluate the efficacy of orally administered this compound in reducing the severity of skin lesions and viral replication in mice infected with HSV-1.

Materials:

-

6-8 week old female BALB/c mice

-

HSV-1 strain (e.g., KOS or McIntyre)

-

This compound, Acyclovir (positive control), vehicle (placebo)

-

Anesthetic (e.g., isoflurane)

-

Sterile saline

-

Cotton swabs

-

Calipers

-

Equipment for virus titration (e.g., Vero cells, culture medium, agarose)

Protocol:

-

Anesthetize mice and lightly scarify a small area of skin on the flank.

-

Inoculate the scarified area with a suspension of HSV-1 (e.g., 10^5 Plaque Forming Units (PFU) in 20 µL of sterile saline).

-

Randomly assign mice to treatment groups (Placebo, this compound low dose, this compound high dose, Acyclovir).

-

Initiate oral gavage treatment 4 hours post-infection and continue once daily for 7 days.

-

Monitor mice daily for the development of skin lesions. Score lesions based on a scale (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = necrosis). Measure lesion size with calipers.

-

On day 5 post-infection, euthanize a subset of mice from each group and collect the infected skin tissue.

-

Homogenize the skin tissue and determine the viral titer using a standard plaque assay on Vero cells.

-

Continue monitoring the remaining mice for survival for up to 21 days.

Guinea Pig Model of Genital HSV-2 Infection

Objective: To assess the efficacy of orally administered this compound in preventing recurrent genital herpes lesions in guinea pigs.

Materials:

-

Female Hartley guinea pigs (300-350 g)

-

HSV-2 strain (e.g., MS)

-

This compound, Valacyclovir (positive control), vehicle (placebo)

-

Vaginal swabs

-

Media for viral transport

Protocol:

-

Intravaginally infect guinea pigs with HSV-2 (e.g., 10^5 PFU in 100 µL of media).

-

Allow the primary infection to resolve (typically by day 14-21 post-infection).

-

Randomly assign latently infected guinea pigs to treatment groups.

-

Initiate daily oral treatment with this compound, Valacyclovir, or placebo.

-

Monitor the animals daily for the appearance of recurrent genital lesions for a period of 21-42 days. Record the number and severity of lesions.

-

During recurrent episodes, collect vaginal swabs to quantify viral shedding by plaque assay.

Rabbit Model of Ocular HSV-1 Keratitis

Objective: To evaluate the efficacy of topically applied this compound in treating herpetic keratitis.

Materials:

-

New Zealand White rabbits (2-2.5 kg)

-

HSV-1 strain (e.g., McKrae)

-

This compound ointment, Trifluridine ointment (positive control), placebo ointment

-

Proparacaine hydrochloride ophthalmic solution (anesthetic)

-

Slit-lamp biomicroscope

-

Corneal swabs

Protocol:

-

Anesthetize the rabbit cornea with proparacaine.

-

Gently scarify the corneal epithelium in a grid pattern.

-

Apply a suspension of HSV-1 (e.g., 10^4 PFU in 10 µL) to the scarified cornea.

-

Beginning 24 hours post-infection, apply the assigned topical treatment to the infected eye (e.g., 3-5 times daily for 7-10 days).

-

Examine the eyes daily using a slit-lamp biomicroscope and score the severity of keratitis based on parameters such as corneal opacity, ulceration, and neovascularization.

-

On specified days post-infection, collect corneal swabs to determine viral titers by plaque assay.

Mechanism of Action and Signaling Pathway

The antiviral activity of this compound is dependent on its conversion to a triphosphate metabolite within the host cell. This process is initiated by a viral-encoded enzyme, providing selectivity for infected cells.

Application Notes and Protocols for Determining the Epervudine Dose-Response Curve in Vero Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epervudine is a nucleoside analog with demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).[1] Its mechanism of action involves the inhibition of viral DNA synthesis.[1][][3][4] As a nucleoside analog, this compound is intracellularly phosphorylated to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to premature chain termination, thus halting viral replication.[1][3]

Vero cells, derived from the kidney of an African green monkey, are a widely used continuous cell line in virology research.[5][6] Their susceptibility to a wide range of viruses makes them an ideal model for assessing the in vitro efficacy of antiviral compounds.[6][7] This document provides detailed protocols for determining the dose-response curve of this compound in Vero cells, a critical step in evaluating its antiviral potency and therapeutic window. The key parameters to be determined are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[8] The ratio of these two values provides the Selectivity Index (SI), a crucial measure of the drug's safety and efficacy.[8]

Key Experimental Parameters

To establish a comprehensive dose-response profile for this compound in Vero cells, two primary assays will be conducted in parallel: a cytotoxicity assay to determine the effect of the drug on the host cells and a viral inhibition assay to measure its antiviral activity.

-

50% Cytotoxic Concentration (CC50): This is the concentration of this compound that results in a 50% reduction in the viability of uninfected Vero cells.[8] It is a critical measure of the drug's toxicity to the host cells.

-

50% Inhibitory Concentration (IC50): This is the concentration of this compound required to inhibit viral replication by 50% in infected Vero cells.[8][9]

-

Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), this index provides a measure of the drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective at concentrations well below those that are toxic to the host cells.[8]

Experimental Protocols

Vero Cell Culture and Maintenance

This protocol outlines the standard procedures for the cultivation of Vero cells to ensure a healthy and confluent monolayer for subsequent assays.

Materials:

-

Vero cell line

-